molecular formula C12H8Br2 B167044 2,6-Dibromobiphenyl CAS No. 59080-32-9

2,6-Dibromobiphenyl

Cat. No. B167044
CAS RN: 59080-32-9
M. Wt: 312 g/mol
InChI Key: KCYUDWBWEGNDFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dibromophenol involves charging a Schlenk tube with phenol and dichloromethane, followed by N, N-diisopropylamine . N-bromosuccinimide and dichloromethane are then added to another Schlenk tube to dissolve completely and then slowly added to the first Schlenk tube for 3 hours . After stirring at room temperature for 1 hour, 1M hydrochloric acid is further added . The extracted organic layer is washed with sodium sulfate and dried under vacuum to obtain a clear compound 2 .


Molecular Structure Analysis

The molecular structure of 2,6-Dibromobiphenyl can be found in various databases such as PubChem and ChemSpider . The molecular formula is C12H8Br2 .


Physical And Chemical Properties Analysis

2,6-Dibromobiphenyl has a molecular weight of 312.00 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 328.9±22.0 °C at 760 mmHg, and a flash point of 177.0±21.6 °C . It has no hydrogen bond donors or acceptors, and one freely rotating bond .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2,6-Dibromobiphenyl”, focusing on unique applications:

Environmental Remediation

2,6-Dibromobiphenyl has been studied for its potential in environmental remediation, particularly in the dehalogenation of contaminated sediments. Research indicates that it can prime extensive dechlorination of Aroclor 1260, a mixture of highly chlorinated PCBs, by stimulating the growth of PCB-dehalogenating microorganisms .

Flame Retardancy

Although the use of polybrominated biphenyls (PBBs), including 2,6-Dibromobiphenyl, as flame retardants is banned or restricted in most areas due to their toxicity and persistence in the environment, they were historically used in plastics for products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .

Synthesis of Membranes for Gas Separation

Poly(2,6-diphenyl-p-phenylene oxide) (PPPOdp) and brominated versions like BPPPOdp have been synthesized from derivatives such as 2,6-Dibromobiphenyl for use as new membranes in CO2/N2 separation, characterized by SEM, FTIR, and 1HNMR .

Synthesis of Unsymmetrically Substituted Biaryls

Selective monolithiation of dibromobiaryls like 2,6-Dibromobiphenyl followed by reaction with electrophiles has been achieved using a microflow system. This process is significant for the synthesis of unsymmetrically substituted biaryls .

Safety And Hazards

2,6-Dibromobiphenyl is considered hazardous . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of skin irritation or rash, medical advice should be sought .

properties

IUPAC Name

1,3-dibromo-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYUDWBWEGNDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074764
Record name PBB 010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromobiphenyl

CAS RN

59080-32-9
Record name 2,6-Dibromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2B64764K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,6-dibromobiphenyl in the context of environmental remediation?

A1: 2,6-dibromobiphenyl (26-BB) has emerged as a key player in the fight against PCB pollution. PCBs, persistent organic pollutants, pose serious threats to ecosystems and human health. 26-BB acts as a "primer," stimulating the growth of anaerobic microorganisms that possess the ability to break down highly chlorinated PCBs into less harmful substances. [, ] This microbial activity, known as reductive dehalogenation, offers a promising natural approach to remediate PCB-contaminated environments.

Q2: How does 2,6-dibromobiphenyl interact with microorganisms to facilitate PCB dechlorination?

A2: While the exact mechanism remains under investigation, research suggests that 26-BB serves as a growth substrate for PCB-dechlorinating microorganisms. [] By providing a readily metabolizable carbon source, 26-BB stimulates the growth and activity of these bacteria. This increased population then effectively targets and dechlorinates PCBs present in the environment. Notably, 26-BB specifically primes Dechlorination Process N, characterized by the removal of meta chlorines from PCB molecules. []

Q3: How effective is 2,6-dibromobiphenyl in promoting PCB dechlorination?

A3: Studies have demonstrated the remarkable efficacy of 26-BB in stimulating PCB dechlorination. In anaerobic microcosms using PCB-contaminated sediment, 26-BB priming led to a significant increase in the population of PCB-dechlorinating microorganisms. [] For instance, after 48 days of exposure to 26-BB, the number of these microorganisms increased approximately 1000-fold. [] This resulted in extensive dechlorination of Aroclor 1260, a commercial PCB mixture, with a 75-88% reduction in highly chlorinated congeners within months, even at low temperatures (8°C). []

Q4: Does the structure of 2,6-dibromobiphenyl influence its priming activity?

A5: Structural features of 26-BB appear crucial for its priming activity. Studies using various brominated biphenyls revealed that the presence and position of bromine atoms significantly influence dechlorination patterns. Congeners with a meta bromine primarily stimulated Process N dechlorination, while those with an unflanked para bromine primed Process P (flanked para dechlorination). [] This suggests a structure-activity relationship, where specific substitutions on the biphenyl ring dictate the dechlorination pathway.

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